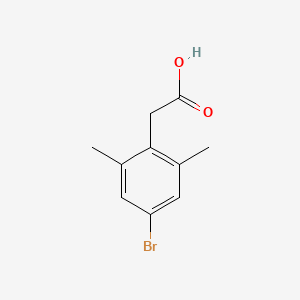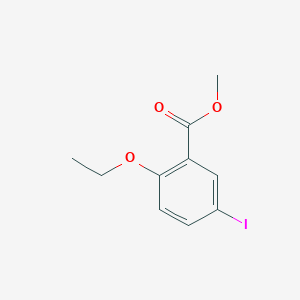
Dodecyldimethylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyldimethylammonium acetate is a quaternary ammonium compound with the molecular formula C16H35NO2 . It is commonly used as a surfactant and disinfectant due to its ability to disrupt microbial cell membranes . This compound is known for its effectiveness in various industrial and household cleaning products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecyldimethylammonium acetate can be synthesized through the reaction of dodecyldimethylamine with acetic acid. The reaction typically involves mixing the amine with acetic acid under controlled temperature and pressure conditions to form the desired quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined and heated to facilitate the reaction. The product is then purified through distillation or crystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Dodecyldimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other quaternary ammonium compounds.
Substitution: It can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxygenated derivatives, while substitution can produce a variety of quaternary ammonium salts .
Aplicaciones Científicas De Investigación
Dodecyldimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its ability to disrupt lipid bilayers.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in cleaning products, water treatment, and as an emulsifying agent.
Mecanismo De Acción
The mechanism by which dodecyldimethylammonium acetate exerts its effects involves the disruption of microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis . This action makes it effective as a disinfectant and antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound used as a disinfectant.
Benzalkonium chloride: Widely used in antiseptics and disinfectants.
Uniqueness
Dodecyldimethylammonium acetate is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and disinfectant compared to other similar compounds .
Propiedades
Número CAS |
1920-05-4 |
|---|---|
Fórmula molecular |
C14H31N.C2H4O2 C16H35NO2 |
Peso molecular |
273.45 g/mol |
Nombre IUPAC |
acetic acid;N,N-dimethyldodecan-1-amine |
InChI |
InChI=1S/C14H31N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;1-2(3)4/h4-14H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
UBNVDFUEPGQZQS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[NH+](C)C.CC(=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCN(C)C.CC(=O)O |
| 1920-05-4 | |
Pictogramas |
Irritant |
Números CAS relacionados |
112-18-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















